5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid
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Overview
Description
5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes acetyl groups at positions 5 and 7, a carboxylic acid group at position 2, and a ketone group at position 9.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acetylation of xanthene derivatives under acidic conditions. The reaction conditions often involve the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reagents but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: Similar structure but lacks the acetyl groups at positions 5 and 7.
7-methoxy-9-oxo-9H-xanthene-2-carboxylic acid: Contains a methoxy group instead of acetyl groups.
Xanthene-9-carboxylic acid: A simpler structure without the additional functional groups.
Uniqueness
5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
50626-75-0 |
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Molecular Formula |
C18H12O6 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
5,7-diacetyl-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C18H12O6/c1-8(19)11-6-12(9(2)20)17-14(7-11)16(21)13-5-10(18(22)23)3-4-15(13)24-17/h3-7H,1-2H3,(H,22,23) |
InChI Key |
WLHLOSYYIKQFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=C1)C(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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